(2S)-1-(morpholin-4-yl)propan-2-ol
CAS No.: 65617-17-6
Cat. No.: VC7380532
Molecular Formula: C7H15NO2
Molecular Weight: 145.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65617-17-6 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.202 |
| IUPAC Name | (2S)-1-morpholin-4-ylpropan-2-ol |
| Standard InChI | InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
| Standard InChI Key | YAXQOLYGKLGQKA-ZETCQYMHSA-N |
| SMILES | CC(CN1CCOCC1)O |
Introduction
(2S)-1-(morpholin-4-yl)propan-2-ol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds, including analgesics and enzyme inhibitors. This article provides a comprehensive overview of its properties, synthesis methods, and applications based on diverse scientific sources.
Synthesis Methods
The synthesis of (2S)-1-(morpholin-4-yl)propan-2-ol often involves chemoenzymatic methods, particularly lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol. This method allows for the production of enantiomerically pure compounds, which are crucial for pharmaceutical applications .
Lipase-Catalyzed Kinetic Resolution
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Substrate: Racemic 1-(morpholin-4-yl)propan-2-ol
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Catalyst: Lipase
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Acyl Donor: Vinyl acetate
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Solvent: tert-butyl methyl ether (MTBE)
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Outcome: Enantiomerically pure (2S)-1-(morpholin-4-yl)propan-2-ol
Applications in Medicinal Chemistry
(2S)-1-(morpholin-4-yl)propan-2-ol serves as a valuable precursor in the synthesis of various biologically active compounds. These include:
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Analgesics: It is used in the synthesis of novel opioid receptor agonists, which have potential as analgesics with reduced side effects .
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Enzyme Inhibitors: Derivatives of this compound have shown activity against enzymes such as acetylcholinesterase and kynurenine-3-monooxygenase .
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Receptor Agonists: Compounds based on this scaffold have been explored for their agonistic activity towards receptors like the complement component 5a and melanin-concentrating hormone receptor .
Research Findings
Recent studies have highlighted the versatility of (2S)-1-(morpholin-4-yl)propan-2-ol in medicinal chemistry. Its derivatives have been evaluated for anti-hypertensive, anti-inflammatory, and lipid bilayer membrane activities, demonstrating a broad potential in drug development .
Biological Activities
| Biological Activity | Compound Derivatives |
|---|---|
| Analgesic | Novel opioid receptor agonists |
| Enzyme Inhibition | Acetylcholinesterase, kynurenine-3-monooxygenase inhibitors |
| Receptor Agonism | Complement component 5a, melanin-concentrating hormone receptor agonists |
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